Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Technical Guide to the Structural Analysis of 2-Amino-6-methoxy-3-nitropyridine
2-Amino-6-methoxy-3-nitropyridine is a substituted pyridine derivative of significant interest in the chemical and pharmaceutical industries. With a molecular formula of C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol , this compound serves as a crucial building block in the synthesis of a range of target molecules.[1][2] Its applications are diverse, acting as a key intermediate in the development of pharmaceuticals, particularly those aimed at neurological disorders, as well as in the formulation of agrochemicals and specialized dyes.[3][4]
The precise arrangement of its functional groups—an amine (-NH₂), a methoxy (-OCH₃), and a nitro (-NO₂) group on the pyridine core—governs its reactivity, stability, and utility.[5] Consequently, unambiguous structural verification is not merely an academic exercise; it is a critical quality control checkpoint that ensures the identity, purity, and performance of the intermediate, thereby guaranteeing the integrity of the final product.
This guide provides a comprehensive overview of the essential analytical techniques employed for the complete structural elucidation of 2-Amino-6-methoxy-3-nitropyridine. We will move beyond procedural steps to explore the underlying principles and the synergistic interplay between different analytical methods, offering a robust framework for researchers and drug development professionals.
Physicochemical and Identification Data
A foundational step in any analysis is the compilation of the compound's known properties. This data serves as a reference against which experimental results are compared.
| Property | Value | Source(s) |
| CAS Number | 73896-36-3 | [1] |
| Molecular Formula | C₆H₇N₃O₃ | [1][2] |
| Molecular Weight | 169.14 g/mol | [1][2] |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [1] |
| Monoisotopic Mass | 169.04874109 Da | [1] |
| Appearance | Light yellow to yellow powder | [4] |
| Solubility | Soluble in dimethyl sulfoxide and chloroform; slightly soluble in water. | [6] |
Contextual Blueprint: Synthesis Pathway Overview
Understanding the synthetic origin of a compound is paramount for an analytical scientist. It provides insights into potential impurities, side-products, and unreacted starting materials that might be present in a sample. The most common and industrially viable route to 2-Amino-6-methoxy-3-nitropyridine involves a multi-step process that begins with 2,6-Dichloropyridine.[7][8]
The logical flow of this synthesis is a critical piece of information for designing an analytical strategy. For instance, the presence of a chlorine atom in the precursors necessitates analytical tests capable of confirming its successful substitution by the methoxy group.
Caption: A typical synthetic workflow for 2-Amino-6-methoxy-3-nitropyridine.
Core Structural Analysis Techniques
A multi-technique approach is essential for the unambiguous structural confirmation of 2-Amino-6-methoxy-3-nitropyridine. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: The key to interpreting the NMR spectrum of this molecule is to recognize the distinct electronic environments created by the electron-donating amino and methoxy groups and the strongly electron-withdrawing nitro group. This push-pull system dramatically influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For 2-Amino-6-methoxy-3-nitropyridine, we expect to see signals for the two aromatic protons on the pyridine ring, the amine protons, and the methoxy protons.
-
Aromatic Protons (H-4, H-5): The pyridine ring has two remaining protons. Due to the substitution pattern, they will appear as two distinct doublets, coupled to each other. The H-5 proton, situated between the methoxy and a carbon, will be further upfield than the H-4 proton, which is adjacent to the electron-withdrawing nitro group.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is highly characteristic.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.40 - 8.30 | Doublet | 1H | H-4 | Deshielded by adjacent NO₂ group. |
| ~7.50 - 7.30 | Broad Singlet | 2H | -NH₂ | Exchangeable protons. |
| ~6.40 - 6.30 | Doublet | 1H | H-5 | Shielded relative to H-4. |
| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic region for methoxy groups. |
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[9] The molecule has six carbon atoms, all in unique electronic environments, so six distinct signals are expected.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the attached substituents. The carbon bearing the nitro group (C-3) will be significantly downfield, while the carbons bearing the amino (C-2) and methoxy (C-6) groups will also be shifted downfield due to the heteroatom attachment.[10][11]
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield compared to the aromatic carbons.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160 | C-6 | Attached to electronegative O and N (in ring). |
| ~155 | C-2 | Attached to two N atoms (amine and ring). |
| ~145 | C-4 | Influenced by adjacent NO₂ group. |
| ~130 | C-3 | Attached to electron-withdrawing NO₂ group. |
| ~105 | C-5 | Shielded position on the ring. |
| ~55 | -OCH₃ | Typical range for a methoxy carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 2-Amino-6-methoxy-3-nitropyridine sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.[9]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, which acts as a molecular fingerprint.
Expertise & Experience: The choice of ionization technique is critical. Electron Impact (EI) is a high-energy technique that induces extensive fragmentation, which is excellent for structural fingerprinting.[12] Electrospray Ionization (ESI), a softer technique, is ideal for accurately determining the mass of the molecular ion, especially with a high-resolution analyzer.[13]
Expected Data:
-
Molecular Ion (M⁺•): Using EI, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 169. Given the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[14]
-
High-Resolution MS (HRMS): HRMS analysis (e.g., via ESI-TOF) can confirm the elemental composition. The calculated monoisotopic mass is 169.0487 Da.[1] An experimental measurement within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the molecular formula C₆H₇N₃O₃.
-
Key Fragmentation Patterns (EI): The energetically unstable molecular ion will break into smaller, characteristic fragments.[12]
-
Loss of •NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (46 Da), leading to a fragment at m/z 123 .
-
Loss of •CH₃: Cleavage of the methoxy methyl group (15 Da) would result in a fragment at m/z 154 .
-
Loss of CH₂O: Loss of formaldehyde (30 Da) from the methoxy group via rearrangement can lead to a fragment at m/z 139 .
-
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program to ensure good separation from any potential impurities (e.g., start at 100°C, ramp to 250°C at 10°C/min).
-
MS Detection: The mass spectrometer is typically operated in EI mode at 70 eV. Scan a mass range of m/z 40-250.
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern with predicted pathways.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy is used to identify the specific functional groups present in the molecule by probing their characteristic bond vibrations. A comprehensive study combining experimental spectra with Density Functional Theory (DFT) calculations has provided detailed assignments for this molecule.[3]
Expertise & Experience: The key is to look for the characteristic stretching and bending frequencies of the amine, nitro, and methoxy groups, as well as the skeletal vibrations of the pyridine ring. The combination of these bands provides strong evidence for the overall structure.
Characteristic Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source(s) |
|---|---|---|---|
| 3450 - 3300 | -NH₂ | Asymmetric & Symmetric N-H Stretching | [3][15] |
| ~1620 | -NH₂ | N-H Bending (Scissoring) | [3] |
| ~1580 | -NO₂ | Asymmetric N=O Stretching | [3] |
| ~1350 | -NO₂ | Symmetric N=O Stretching | [3] |
| ~2950 | -OCH₃ | C-H Stretching | [3] |
| ~1250 | Ar-O-C | Asymmetric C-O-C Stretching | [3] |
| ~1030 | Ar-O-C | Symmetric C-O-C Stretching | [3] |
| 1600 - 1400 | Pyridine Ring | C=C and C=N Stretching |[3][16] |
Experimental Protocol: FT-IR (KBr Pellet) Analysis
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the reference table to confirm the presence of the key functional groups.
X-ray Crystallography
For compounds that can be suitably crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Procedural Workflow for Crystallographic Analysis:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization and Analysis
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (or solvent mixture, e.g., ethanol/water). Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent over several days can also yield suitable crystals.[17]
-
Crystal Selection: Identify a well-formed, clear, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to protect the crystal from radiation damage. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a diffraction pattern.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined anisotropically to achieve the best fit between the calculated and observed diffraction data, resulting in a final, high-resolution 3D structure.
Integrated Data Analysis: Achieving Structural Confirmation
No single technique provides the complete picture. True structural confirmation comes from the convergence of evidence from all analytical methods. The process is a logical, self-validating system.
Caption: Logical flow for integrated structural confirmation.
This integrated approach ensures trustworthiness. The molecular formula from HRMS must be consistent with the functional groups seen in the FT-IR and the carbon-hydrogen framework observed in NMR. Any discrepancy would indicate an incorrect assignment or the presence of an unexpected impurity, prompting further investigation.
Conclusion
The structural analysis of 2-Amino-6-methoxy-3-nitropyridine is a clear demonstration of modern analytical chemistry in practice. Through the strategic application of NMR, MS, and FT-IR, a detailed and reliable picture of its molecular architecture can be assembled. While X-ray crystallography remains the benchmark for absolute proof, a combination of these spectroscopic techniques provides a robust and confident structural confirmation sufficient for nearly all research and industrial applications. This multi-faceted, self-validating approach ensures that this vital chemical intermediate meets the stringent requirements for its use in creating high-value downstream products.
References
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